
1-(5-Bromopyridin-3-yl)cyclopropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromopyridin-3-yl)cyclopropan-1-ol is an organic compound characterized by a cyclopropane ring attached to a pyridine ring substituted with a bromine atom at the 5-position
準備方法
Synthetic Routes and Reaction Conditions: 1-(5-Bromopyridin-3-yl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the cyclopropanation of 5-bromopyridine using a suitable cyclopropanating agent such as diazomethane or a Simmons-Smith reagent. The reaction typically occurs under controlled conditions to ensure the formation of the desired cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation processes, often utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions: 1-(5-Bromopyridin-3-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Formation of 1-(5-bromopyridin-3-yl)cyclopropanone.
Reduction: Formation of 1-(5-pyridin-3-yl)cyclopropan-1-ol.
Substitution: Formation of various substituted cyclopropanols depending on the nucleophile used.
科学的研究の応用
1-(5-Bromopyridin-3-yl)cyclopropan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and materials science.
作用機序
The mechanism of action of 1-(5-Bromopyridin-3-yl)cyclopropan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring can confer rigidity to the molecule, influencing its binding affinity and specificity.
類似化合物との比較
- 1-(5-Bromopyridin-2-yl)cyclopropan-1-ol
- 1-(5-Chloropyridin-3-yl)cyclopropan-1-ol
- 1-(5-Fluoropyridin-3-yl)cyclopropan-1-ol
Comparison: 1-(5-Bromopyridin-3-yl)cyclopropan-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Compared to its chloro and fluoro analogs, the bromine substituent can provide different electronic and steric effects, potentially leading to distinct chemical and biological properties.
特性
分子式 |
C8H8BrNO |
|---|---|
分子量 |
214.06 g/mol |
IUPAC名 |
1-(5-bromopyridin-3-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C8H8BrNO/c9-7-3-6(4-10-5-7)8(11)1-2-8/h3-5,11H,1-2H2 |
InChIキー |
UBVGTAUFOVZULF-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=CC(=CN=C2)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


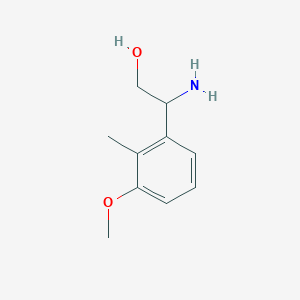
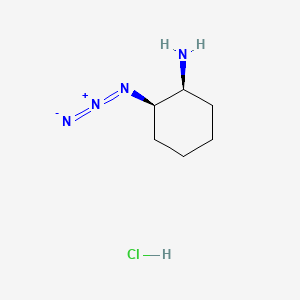


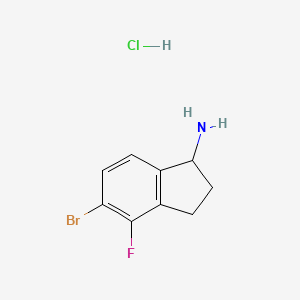


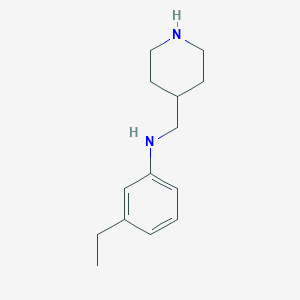
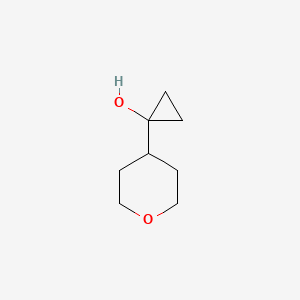

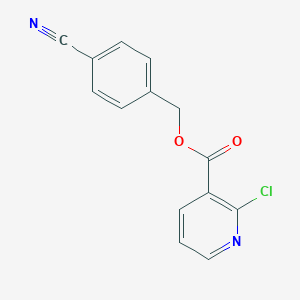

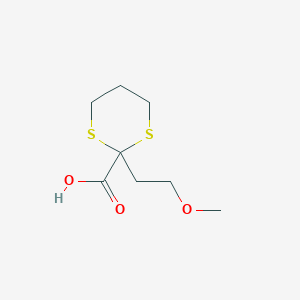
![[3-(Aminomethyl)pentyl]cyclohexanehydrochloride](/img/structure/B13545981.png)
